Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)
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Overview
Description
Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI) is a complex organic compound It is a derivative of benzamide, which is known for its various applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI) typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the aminoiminomethyl and methoxy-naphthalenyl groups. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative, used in various applications.
Salicylamide: Known for its analgesic properties.
Metoclopramide: Used as an antiemetic and prokinetic agent.
Amisulpride: An antipsychotic medication.
Uniqueness
Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C24H28ClN5O3 |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
N-[(2S)-5-(hydrazinylmethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H27N5O3.ClH/c1-32-22-15-19(14-18-10-5-6-11-20(18)22)28-24(31)21(12-7-13-26-16-27-25)29-23(30)17-8-3-2-4-9-17;/h2-6,8-11,14-16,21H,7,12-13,25H2,1H3,(H,26,27)(H,28,31)(H,29,30);1H/t21-;/m0./s1 |
InChI Key |
BCOMXQJBMPKEAT-BOXHHOBZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=CNN)NC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=CNN)NC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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